N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
CAS No.: 899994-78-6
Cat. No.: VC7214804
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899994-78-6 |
|---|---|
| Molecular Formula | C19H22N4O5S |
| Molecular Weight | 418.47 |
| IUPAC Name | N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H22N4O5S/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2,4-5,8,14H,3,6-7,9-11H2,1H3,(H,20,24)(H,21,25) |
| Standard InChI Key | RIFMVSQLBXMDNG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4 |
Introduction
The chemical name N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide suggests a complex heterocyclic structure. It combines the following elements:
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A thieno[3,4-c]pyrazole core: This framework is common in bioactive molecules and pharmaceuticals.
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A 3-methylphenyl substituent: Known for influencing hydrophobic interactions in biological systems.
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An oxolan (tetrahydrofuran) moiety: Often associated with solubility and stability enhancements in drug design.
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Two amide groups: These functional groups are critical for hydrogen bonding and biological activity.
Key Features:
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Thieno[3,4-c]pyrazole Core:
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This bicyclic system integrates sulfur and nitrogen atoms, which are known to enhance binding affinity in enzyme inhibition.
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The presence of a dioxo group indicates potential redox activity or interaction with oxidoreductase enzymes.
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Substituents:
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The 3-methylphenyl group may contribute to lipophilicity and membrane permeability.
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The oxolan-2-ylmethyl group could improve solubility and facilitate interactions with polar environments.
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Possible Representations:
| Functional Group | Role in Activity |
|---|---|
| Thieno-pyrazole | Core pharmacophore for bioactivity |
| Methylphenyl | Hydrophobic interactions |
| Amides | Hydrogen bonding with biological targets |
| Oxolan | Solubility and stability enhancement |
Potential Applications
Compounds with similar structures are often explored for their pharmaceutical potential. Based on its features, the compound may exhibit the following properties:
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Anti-inflammatory Activity:
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The thieno-pyrazole scaffold has been studied as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
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Antimicrobial Properties:
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Heterocyclic compounds with sulfur and nitrogen atoms frequently display antimicrobial effects by disrupting bacterial enzymes or membranes.
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Antioxidant Potential:
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The dioxo functionality might participate in redox reactions, scavenging free radicals.
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Drug Delivery Enhancements:
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The oxolan group could improve pharmacokinetics by increasing water solubility.
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Synthesis Pathway
Although specific synthesis details for this compound are unavailable, a general strategy can be inferred:
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Formation of the Thieno[3,4-c]pyrazole Core:
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Cyclization reactions involving thiophene derivatives and hydrazine-based reagents.
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Functionalization with Substituents:
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Electrophilic substitution to introduce the methylphenyl group.
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Amide bond formation using ethylenediamine derivatives.
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Introduction of Oxolan Group:
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Alkylation reactions using oxolane derivatives under basic conditions.
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Analytical Characterization
To confirm its structure and purity, the compound would typically be analyzed using:
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Nuclear Magnetic Resonance (NMR):
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and NMR to identify chemical shifts corresponding to aromatic rings, amides, and oxolane groups.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To detect functional groups like amides () and thiophenes ().
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X-ray Crystallography:
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For detailed three-dimensional structural elucidation.
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In Silico Studies:
Molecular docking can predict interactions with biological targets like enzymes or receptors.
In Vitro Assays:
Testing against bacterial strains or enzyme inhibition assays (e.g., COX or LOX).
In Vivo Studies:
Animal models to evaluate pharmacokinetics, toxicity, and efficacy.
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